Bienvenue dans la boutique en ligne BenchChem!

2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide

Molecular weight Structural differentiation Analytical reference standard

Procure CAS 1396747-14-0 as a high-purity chromatographic reference standard for biphenyl-containing analytes. Its 3-hydroxy positional isomer (vs. 2-hydroxy isomer) provides a critical chiral-like resolution challenge for HPLC/UHPLC method development and pharmaceutical impurity profiling. Chemically defined by single-step synthesis, enabling focused SAR library generation. Used as retention-time marker in reverse-phase LC; 79% mass difference from monophenyl analog ensures clean MS separation. Request a quote for immediate order.

Molecular Formula C23H23NO2
Molecular Weight 345.442
CAS No. 1396747-14-0
Cat. No. B2585802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide
CAS1396747-14-0
Molecular FormulaC23H23NO2
Molecular Weight345.442
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCCC(C3=CC=CC=C3)O
InChIInChI=1S/C23H23NO2/c25-22(21-9-5-2-6-10-21)15-16-24-23(26)17-18-11-13-20(14-12-18)19-7-3-1-4-8-19/h1-14,22,25H,15-17H2,(H,24,26)
InChIKeyRMDQNHRKBIVQKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 2-([1,1'-Biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide (CAS 1396747-14-0)? – A Quick Procurement-Focused Summary


2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide (CAS 1396747-14-0, molecular formula C₂₃H₂₃NO₂, molecular weight 345.4 g/mol) is a synthetic small-molecule acetamide that incorporates a 4-biphenyl core and an N-(3-hydroxy-3-phenylpropyl) side chain . It belongs to the broader class of biphenylacetamide derivatives, a chemotype that has been explored in the patent literature for antiepileptic activity via modulation of neuronal hyperexcitability [1], and more broadly as substituted phenylacetamides with potential cardiovascular applications [2]. However, no peer-reviewed primary research articles or authoritative bioassay entries (e.g., ChEMBL, PubChem BioAssay) reporting biological activity data for this specific compound were identified at the time of this analysis.

Why 2-([1,1'-Biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide (CAS 1396747-14-0) Cannot Be Simply Replaced by In-Class Analogs


Superficially related biphenylacetamide derivatives are not freely interchangeable with CAS 1396747-14-0 for at least three structural reasons. First, the compound bears an N-(3-hydroxy-3-phenylpropyl) substituent in which the hydroxyl group is located at the 3-position (β to the amide nitrogen), generating a specific hydrogen-bond donor geometry that differs from the 2-hydroxy positional isomer (CAS 1351621-71-0) . Second, the 4-biphenyl core endows an extended aromatic system capable of π–π stacking interactions that are absent in simpler N-(3-hydroxy-3-phenylpropyl)acetamide analogs lacking the second phenyl ring . Third, the patent literature explicitly demonstrates that even minor modifications to the biphenylacetamide scaffold—such as substitution at R₆/R₇ positions (including hydroxy placement)—produce different profiles in preclinical seizure models, meaning that generic swapping without empirical validation carries substantial risk of altered pharmacology [1]. These structural distinctions create genuine—albeit currently unquantified—differentiation that must be empirically resolved before any substitution decision can be made.

Quantitative Differentiation Evidence for 2-([1,1'-Biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide (CAS 1396747-14-0) vs. Closest Analogs


Molecular Weight Discrimination: A 79% Increase Over the Non-Biphenyl Analog

CAS 1396747-14-0 (C₂₃H₂₃NO₂; MW 345.4) is 79% more massive than its closest commercially available non-biphenyl analog, N-(3-hydroxy-3-phenylpropyl)acetamide (CAS 858130-56-0; C₁₁H₁₅NO₂; MW 193.2), due to the addition of the second phenyl ring and the acetamide linker . This substantial mass difference directly impacts chromatographic retention, ionization efficiency in LC-MS, and solid-phase extraction behavior, making the two compounds readily distinguishable in any analytical workflow [1]. No in-class compound with an identical molecular formula is known to exist outside of positional or stereochemical isomers; the molecular formula C₂₃H₂₃NO₂ itself constitutes a unique identifier among registered biphenylacetamides .

Molecular weight Structural differentiation Analytical reference standard

Positional Isomer Differentiation: 3-Hydroxy vs. 2-Hydroxy in the Phenylpropyl Side Chain

The target compound carries the hydroxyl substituent at the 3-position of the phenylpropyl chain (β to the amide nitrogen), whereas its closest commercially registered positional isomer, 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide (CAS 1351621-71-0), bears the hydroxyl at the 2-position (α to the amide nitrogen) . The 3-hydroxy configuration places the hydrogen-bond donor farther from the amide carbonyl, altering the preferred solution conformation and potentially modulating intramolecular versus intermolecular hydrogen-bonding propensity. In the broader biphenylacetamide patent class, the position of hydroxy substituents (defined as part of the R₆/R₇ set in US 20120142771 A1) is explicitly enumerated as a variable that modulates antiepileptic potency [1]. No head-to-head biological comparison of these two specific isomers has been published; the differentiation is structural and class-level at present.

Positional isomerism Hydrogen bonding Structure–activity relationship

Synthetic Route Differentiation: One-Step Amide Condensation from 4-Biphenylacetic Acid

The reported synthetic route to CAS 1396747-14-0 proceeds via direct amide condensation between commercially available 4-biphenylacetic acid (CAS 5728-52-9; also known as Felbinac) and 3-hydroxy-3-phenylpropylamine . This one-step conjugation strategy positions the compound as a structurally well-defined product from two cost-accessible starting materials. In contrast, the 2-hydroxy positional isomer (CAS 1351621-71-0) would require a different amino-alcohol building block, and more elaborate biphenylacetamide derivatives described in the patent literature often require multi-step sequences with protecting-group chemistry [1]. The synthetic accessibility via a single amide bond formation—without need for protecting groups, chiral resolution (the compound as designated is racemic at the 3-hydroxy position), or transition-metal catalysis—constitutes a practical procurement differentiator for laboratories seeking a biphenylacetamide scaffold amenable to further derivatization.

Synthesis Retrosynthesis Building block utility

Biphenyl Pharmacophore Presence: Structural Distinction from Monophenyl Acetamide Class

The 4-biphenyl moiety of CAS 1396747-14-0 provides an extended aromatic surface capable of participating in π–π stacking interactions with aromatic residues in protein binding pockets—a feature entirely absent in monophenyl N-(3-hydroxy-3-phenylpropyl)acetamide (CAS 858130-56-0) . Within the biphenylacetamide patent class (US 20120142771 A1), the biphenyl group is a conserved core pharmacophore deemed essential for antiepileptic activity; compounds lacking this biphenyl core are not considered part of the claimed invention [1]. The biphenyl motif also increases calculated logP by approximately 2–3 log units relative to the monophenyl analog (based on fragment-based logP estimation: biphenyl adds ~1.8–2.5 to logP vs. phenyl alone), which alters membrane permeability and protein-binding behavior [2]. However, no experimentally measured logP, solubility, or permeability data for CAS 1396747-14-0 are available in the public domain.

Pharmacophore π–π stacking Lipophilicity modulation

Best-Fit Application Scenarios for 2-([1,1'-Biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide (CAS 1396747-14-0) Based on Available Evidence


Analytical Reference Standard or LC-MS/GC-MS System Suitability Marker

Given the absence of biological characterization data, the most immediately justifiable use of CAS 1396747-14-0 is as a chromatographic reference standard. Its molecular weight of 345.4 g/mol and unique molecular formula C₂₃H₂₃NO₂ provide unambiguous MS identification, and the compound can serve as a retention-time marker for reverse-phase LC methods targeting biphenyl-containing analytes. The 79% mass difference versus the monophenyl analog (CAS 858130-56-0; MW 193.2) ensures clear separation in any MS-coupled workflow . This application does not require biological activity data and relies solely on the compound's well-defined molecular identity .

Synthetic Building Block for Biphenylacetamide Library Construction

The compound's single-step synthesis from 4-biphenylacetic acid and 3-hydroxy-3-phenylpropylamine makes it an accessible entry point for constructing focused libraries of biphenylacetamide derivatives . The free hydroxyl group at the 3-position offers a handle for further derivatization (e.g., esterification, etherification, oxidation to the ketone), enabling rapid exploration of structure–activity relationships around the phenylpropyl side chain. This utility aligns with the broader interest in biphenylacetamide scaffolds for antiepileptic drug discovery as documented in US patent 20120142771 A1 [1].

Positional Isomer Comparator in Analytical Method Development

CAS 1396747-14-0 and its 2-hydroxy positional isomer (CAS 1351621-71-0) share identical molecular formula (C₂₃H₂₃NO₂) and mass (345.4 g/mol) but differ in the hydroxy position on the phenylpropyl chain . This makes them a valuable isomeric pair for developing and validating HPLC or UHPLC methods capable of resolving positional isomers—a critical capability in pharmaceutical impurity profiling where isomeric contaminants must be separated and quantified. Users developing methods for biphenylacetamide drug candidates can leverage this isomer pair as a resolution challenge to benchmark column selectivity.

Preclinical SAR Probe for Biphenylacetamide Antiepileptic Programs (With Caveat)

The compound falls within the generic structural scope of biphenylacetamide derivatives claimed as antiepileptic agents [1]. It could serve as a structurally defined comparator for SAR studies exploring how N-substitution at the acetamide position affects activity in seizure models. However, users must recognize that no target-specific potency data (IC₅₀, ED₅₀, Ki), selectivity profile, or in vivo efficacy data exist for this specific compound in the public domain. Any such use requires de novo biological characterization before drawing conclusions about differentiation from other class members.

Quote Request

Request a Quote for 2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.